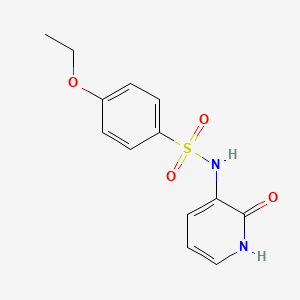
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, also known as CBE, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. CBE has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to inhibit the replication of the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in lab experiments is its wide range of pharmacological properties. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities, which makes it a versatile compound for studying various diseases. However, one of the limitations of using 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for testing.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole. One area of research could be to investigate the potential of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole as a therapeutic agent for diseases such as cancer and viral infections. Another area of research could be to investigate the mechanism of action of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on improving the synthesis method for 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole to increase the yield of the compound.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, or 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, is a benzimidazole derivative that possesses a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications, and future research could focus on investigating its mechanism of action in more detail and improving its synthesis method.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole can be synthesized by reacting 4-chlorobenzoic acid with thioethanol in the presence of phosphorus oxychloride and then cyclizing the resulting intermediate with o-phenylenediamine. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis B virus.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-ethylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-13-5-3-4-6-14(13)19(16)15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAQCDIPUULSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)
![rel-(1S,3R)-3-amino-N-[2-(4-chlorophenoxy)ethyl]-N-ethylcyclopentanecarboxamide hydrochloride](/img/structure/B5377152.png)


![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}benzoic acid](/img/structure/B5377172.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)

![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)

